5-Chloro-2-nitrobenzoyl chloride

Catalog No.
S778803
CAS No.
41994-44-9
M.F
C7H3Cl2NO3
M. Wt
220.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-nitrobenzoyl chloride

CAS Number

41994-44-9

Product Name

5-Chloro-2-nitrobenzoyl chloride

IUPAC Name

5-chloro-2-nitrobenzoyl chloride

Molecular Formula

C7H3Cl2NO3

Molecular Weight

220.01 g/mol

InChI

InChI=1S/C7H3Cl2NO3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H

InChI Key

ZYUYCUXFKGUOSP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C(=O)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)Cl)[N+](=O)[O-]

5-Chloro-2-nitrobenzoyl chloride is an organic compound with the chemical formula C7_7H3_3Cl2_2NO3_3. It is characterized by a benzene ring substituted with a chlorine atom and a nitro group, making it a useful intermediate in organic synthesis. The compound appears as a solid that can vary in color from white to orange to green, depending on its purity and form. It is known for its reactivity due to the presence of the acyl chloride functional group, which makes it a potent electrophile in

5-chloro-2-nitrobenzoyl chloride is likely to be:

  • Corrosive: It can irritate or damage skin, eyes, and respiratory system upon contact or inhalation.
  • Lachrymator: It can cause tearing and eye irritation.
  • Toxic: The specific toxicity data is unavailable, but it's advisable to handle it with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.
Typical of acyl chlorides. These include:

  • Nucleophilic Acyl Substitution: It readily reacts with nucleophiles such as amines and alcohols, forming corresponding amides or esters.
  • Friedel-Crafts Acylation: This compound can be used to introduce acyl groups into aromatic compounds.
  • Hydrolysis: In the presence of water, it hydrolyzes to form 5-chloro-2-nitrobenzoic acid.

The general reaction with a nucleophile (R-NH2_2) can be represented as follows:

C7H3Cl2NO3+RNH2C7H3Cl2NO2R+HClC_7H_3Cl_2NO_3+R-NH_2\rightarrow C_7H_3Cl_2NO_2R+HCl

5-Chloro-2-nitrobenzoyl chloride can be synthesized through several methods:

  • Direct Nitration: Starting from chlorobenzoic acid, nitration can be performed using a mixture of nitric and sulfuric acids.
  • Acid Chloride Formation: The corresponding carboxylic acid (5-chloro-2-nitrobenzoic acid) can be converted into the acid chloride using thionyl chloride or oxalyl chloride.
  • Patented Methods: A novel method involves using m-dichlorobenzene as a starting material, followed by nitration and subsequent reactions under high pressure to yield 5-chloro-2-nitroaniline, which can then be converted to the desired benzoyl chloride derivative .

5-Chloro-2-nitrobenzoyl chloride is primarily used in:

  • Organic Synthesis: As an intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Dye Manufacturing: It serves as a precursor for various dyes due to its reactive functional groups.
  • Polymer Chemistry: Utilized in modifying polymer properties through functionalization.

Several compounds share structural similarities with 5-chloro-2-nitrobenzoyl chloride. Here are some notable examples:

Compound NameChemical FormulaSimilarity Score
4-Bromo-2-nitrobenzoyl chlorideC7_7H3_3BrNO3_30.76
2-Nitro-4-trifluoromethyl-benzoyl chlorideC7_7H3_3ClF3_3NO3_30.82
1-(Chloromethyl)-3-fluoro-5-nitrobenzeneC7_7H4_4ClFNO0.77
1-(5-Fluoro-2-nitrophenyl)ethanoneC9_9H8_8ClFNO0.77
2-Chloro-5-nitrobenzoyl chlorideC7_7H4_4ClNO3_30.70

These compounds demonstrate variations in halogen substitutions and functional groups, influencing their chemical reactivity and potential applications.

XLogP3

3.1

Wikipedia

5-chloro-2-nitrobenzoyl chloride

Dates

Last modified: 08-15-2023

Explore Compound Types